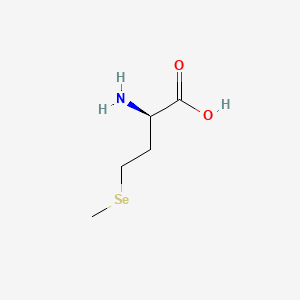

D-Selenomethionine

描述

Significance of Selenium in Biological Systems

Selenium (Se) is an essential trace element that is critical for human and animal health. nih.govnih.gov Its primary role in biology is through its incorporation into a unique class of proteins known as selenoproteins. nih.govmdpi.com These proteins contain the amino acid selenocysteine (B57510) (Sec), often referred to as the 21st amino acid, which is vital for their enzymatic activity. encyclopedia.pubmdpi.com Selenoproteins are involved in a wide array of crucial physiological processes, including antioxidant defense, thyroid hormone metabolism, immune system function, and reproductive health. nih.govmdpi.comacta-medica-eurasica.ru

The antioxidant function of selenoproteins, such as glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TrxRs), is one of their most well-documented roles. mdpi.comresearchgate.net These enzymes are key in maintaining cellular redox balance by neutralizing harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage to DNA, lipids, and proteins. acta-medica-eurasica.ruresearchgate.netejbps.com This protective mechanism is believed to be central to selenium's role in mitigating the risk of various diseases. acta-medica-eurasica.runews-medical.net Beyond its antioxidant capacity, selenium is indispensable for the proper functioning of the endocrine and immune systems. nih.govacta-medica-eurasica.ru For instance, iodothyronine deiodinases, another family of selenoproteins, are essential for the conversion of the thyroid hormone thyroxine (T4) to its more active form, triiodothyronine (T3). mdpi.comejbps.com

Overview of D-Selenomethionine as a Distinct Selenoamino Acid

While selenocysteine is the key functional form of selenium in selenoproteins, selenomethionine (B1662878) (SeMet) is another significant selenoamino acid. encyclopedia.pub Unlike selenocysteine, which is synthesized in humans through a specific enzymatic pathway, selenomethionine is primarily obtained from the diet. nih.gov It can be non-specifically incorporated into general body proteins in place of the amino acid methionine. encyclopedia.pubnih.gov SeMet exists as two stereoisomers, or enantiomers: L-selenomethionine and this compound.

Higher organisms like mammals cannot synthesize selenomethionine. encyclopedia.pub This function is carried out by plants, fungi, and yeast, which absorb inorganic selenium (selenate and selenite) from the soil or culture media and convert it into organic forms. encyclopedia.pub In these organisms, the biosynthesis of selenomethionine follows the same pathway as methionine synthesis. Inorganic selenite (B80905) is reduced to selenide (B1212193) (Se²⁻). mdpi.com This selenide can then be converted into selenocysteine, which is subsequently transformed into selenomethionine. mdpi.com

Yeast, particularly Saccharomyces cerevisiae, is well-known for its ability to take up inorganic selenium and efficiently convert it into organic forms, with a high percentage being L-selenomethionine. microbialcell.com Similarly, plants serve as a primary entry point for selenium into the food chain, transforming inorganic soil selenium into selenoamino acids. encyclopedia.pubnih.gov While L-selenomethionine is the predominant natural form, racemic mixtures containing both D- and L-selenomethionine (DL-selenomethionine) are often produced through laboratory synthesis. agriculturejournals.cz

The stereochemistry of selenomethionine is a critical factor in its biological activity and metabolism. L-selenomethionine is the naturally occurring form and is more readily utilized by animals. agriculturejournals.cz The key distinctions between this compound and L-selenomethionine, as well as other selenium compounds, lie in their bioavailability, metabolic pathways, and efficacy in supporting selenoprotein synthesis and antioxidant status.

L-selenomethionine is actively absorbed and can be directly incorporated into proteins or metabolized to selenocysteine for the synthesis of essential selenoproteins. orffa.com In contrast, this compound must first be converted into its L-isomer to be utilized effectively. agriculturejournals.cz This conversion process can be less efficient, potentially leading to lower bioavailability compared to the L-form. orffa.com Studies in broilers have indicated that while both D- and L-SeMet can improve antioxidant capability compared to inorganic sodium selenite, L-SeMet is generally more effective at enhancing tissue antioxidant status. agriculturejournals.cz

| Characteristic | This compound | L-Selenomethionine |

|---|---|---|

| Natural Occurrence | Not the primary natural form; found in synthetic racemic mixtures. agriculturejournals.cz | Predominant form synthesized by plants, yeast, and fungi. encyclopedia.pubagriculturejournals.cz |

| Metabolic Pathway | Requires enzymatic conversion to L-selenomethionine before it can be fully utilized. agriculturejournals.cz | Directly incorporated into proteins in place of methionine or converted to selenocysteine. nih.govorffa.com |

| Bioavailability | Considered to have lower relative bioavailability due to the required conversion step. orffa.com | Considered the most bioavailable form that can be directly incorporated and stored in tissues. orffa.com |

| Efficacy | Can improve antioxidant status, but generally found to be less effective than the L-form in animal studies. agriculturejournals.cz | Highly effective in increasing tissue selenium concentrations and supporting the activity of selenoproteins like GPX. agriculturejournals.czfrontiersin.org |

Natural Occurrence and Biosynthesis in Organisms (Plants, Fungi, Yeast)

Current Research Frontiers and Unanswered Questions in this compound Studies

Current research on selenium continues to explore its complex roles in health and disease, but many questions specifically regarding this compound remain. A primary frontier is to fully elucidate the metabolic fate and efficiency of this compound conversion to the L-form in different species and tissues. Understanding the specific enzymes and cofactors involved in this bioconversion is crucial for assessing its true nutritional value.

属性

IUPAC Name |

(2R)-2-amino-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339803 | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-98-0 | |

| Record name | D-Selenomethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of D Selenomethionine Metabolism and Biotransformation

Transport and Cellular Uptake Mechanisms of D-Selenomethionine

The absorption and transport of this compound from the diet into the cells are critical first steps in its metabolism. These processes involve passage across the intestinal barrier and uptake into various tissues, mediated by specific transport systems.

Intestinal Absorption and Transcellular Passage

Dietary selenoamino acids, including selenomethionine (B1662878), are primarily absorbed in the small intestine, specifically the duodenum, as well as in the cecum and colon. nih.gov The absorption of organic selenium compounds like selenomethionine is generally more efficient than that of inorganic forms. mdpi.com Studies using in vitro models with Caco-2 cells, which mimic the human intestinal epithelium, have demonstrated that selenomethionine exhibits a high rate of absorption. cambridge.orgcambridge.org

The primary route for selenomethionine absorption is transcellular, meaning it passes through the intestinal epithelial cells, rather than between them (paracellular diffusion). cambridge.orgcambridge.org This is indicated by a highly polarized passage from the apical (intestinal lumen side) to the basolateral (bloodstream side) pole of the enterocytes. cambridge.orgcambridge.org The transport is rapid, with significant amounts appearing on the basolateral side within 15 minutes of application to the apical side. cambridge.orgcambridge.org The efficiency of selenomethionine absorption has been quantified in such models, with estimates suggesting that approximately 56% of the available selenomethionine is absorbed across the intestinal barrier. cambridge.org This efficient transcellular transport ensures its high bioavailability for subsequent metabolic processes. cambridge.org

Table 1: Efficiency of Intestinal Absorption of Different Selenium Compounds

| Compound | Absorption Efficiency (%) | Primary Transport Route |

|---|---|---|

| Selenomethionine (SeMet) | 56% | Transcellular |

| Methylselenocysteine (MeSeCys) | 46% | Transcellular |

| Selenate (B1209512) (Se(VI)) | 33% | Transcellular |

| Selenite (B80905) (Se(IV)) | 12% | Paracellular |

Data sourced from in vitro Caco-2 cell model studies. cambridge.org

Amino Acid Transporter Involvement and Competitive Inhibition by Sulfur Analogs

The structural similarity of this compound to the sulfur-containing amino acid D-methionine is key to its mechanism of cellular uptake. This compound is recognized and transported by amino acid transporters that are responsible for methionine uptake. nih.govnih.gov In E. coli, the high-affinity MetD transport system (encoded by the MetNIQ operon) is specifically responsible for the transport of D-methionine and, consequently, this compound. pnas.org

The involvement of these transporters leads to competitive inhibition between selenomethionine and its sulfur analog, methionine. nih.gov The presence of methionine significantly reduces the uptake of selenomethionine, indicating they share a common transport system. cambridge.orgcambridge.org In vitro studies have shown that the transport of selenomethionine is reduced by approximately 62% in the presence of methionine. cambridge.org This competition is a critical factor influencing the metabolic fate of this compound, as the relative concentrations of dietary methionine and selenomethionine can dictate the extent of its absorption and subsequent utilization. nih.gov

Research on the E. coli MetNIQ transporter has provided specific kinetic data for this compound uptake. The wild-type transporter exhibits a Michaelis constant (Km) of 1.8 µM and a maximal uptake rate (Vmax) of 6.3 nmol·min⁻¹·mg⁻¹ of transporter. pnas.org This demonstrates a high-affinity transport system for this compound. pnas.org

Table 2: Kinetic Constants for this compound Transport by MetNIQ System in E. coli

| Transporter Variant | Km (µM) | Vmax (nmol·min⁻¹·mg⁻¹) |

|---|---|---|

| Wild-type MetNIQ | 1.8 | 6.3 |

| N295A Mutant | 1.8 | 10.0 |

Data from whole-cell uptake assays using this compound as the substrate. pnas.org

Intracellular Metabolic Fates of this compound

Once inside the cell, this compound enters metabolic pathways that can lead to its incorporation into proteins or its conversion into other selenium-containing compounds, most notably selenocysteine (B57510), which is essential for the synthesis of functional selenoproteins. nih.govnih.gov

Trans-selenation Pathway to Selenocysteine

A primary metabolic route for selenomethionine is the trans-selenation pathway, which is analogous to the trans-sulfuration pathway that converts methionine to cysteine. nih.govresearchgate.netjst.go.jp This series of enzymatic reactions ultimately transforms selenomethionine into selenocysteine (SeCys). nih.govnih.gov

The trans-selenation of selenomethionine involves a sequence of enzymatic steps. After being converted to S-adenosyl-selenomethionine and subsequently to selenohomocysteine, two key enzymes from the trans-sulfuration pathway act on these intermediates: nih.govencyclopedia.pub

Cystathionine (B15957) β-synthase (CBS): This enzyme catalyzes the condensation of selenohomocysteine with serine to form selenocystathionine (B1218740). nih.gov

Cystathionine γ-lyase (CGL): This enzyme then cleaves selenocystathionine to yield free selenocysteine (SeCys), along with α-ketobutyrate and ammonia. nih.govmdpi.com

This pathway effectively channels selenium from dietary selenomethionine into the cellular pool of selenocysteine, which can then be used for the synthesis of selenoproteins. nih.govnih.gov

Selenocysteine, whether derived from the diet or from the trans-selenation of selenomethionine, serves as the immediate precursor for the generation of a central selenium metabolite: hydrogen selenide (B1212193) (H₂Se). jst.go.jpfrontiersin.org The formation of H₂Se from selenocysteine is catalyzed by the enzyme selenocysteine lyase (SCLY) , also known as selenocysteine β-lyase. nih.govfrontiersin.orgnih.gov

Enzymatic Conversion to Selenocysteine (SeCys)

Non-Specific Protein Incorporation Mechanisms

Once converted to L-selenomethionine, this selenoamino acid can be non-specifically incorporated into the body's proteins. oregonstate.eduannualreviews.orgnih.gov This process is a key aspect of selenium's retention and distribution throughout various tissues. nih.gov

Substitution for Methionine Residues in Protein Synthesis

The primary mechanism for the non-specific incorporation of selenium into proteins is the substitution of L-selenomethionine for methionine during protein synthesis. sabinsa.euwikipedia.orgnumberanalytics.com This substitution is possible due to the chemical similarities between selenium and sulfur, which allows the cellular machinery to recognize and utilize L-selenomethionine as an analogue of methionine. numberanalytics.com The methionyl-tRNA synthetase, the enzyme responsible for attaching methionine to its corresponding transfer RNA (tRNA), cannot efficiently distinguish between methionine and L-selenomethionine. numberanalytics.com Consequently, SeMet-tRNA(Met) is formed and delivered to the ribosome, where it is incorporated into the growing polypeptide chain at positions coded by the AUG codon, which normally specifies methionine. numberanalytics.comontosight.ai

The efficiency of this substitution can be influenced by the relative concentrations of methionine and selenomethionine available to the cell. numberanalytics.com In environments with a high ratio of selenomethionine to methionine, the incorporation of the selenoamino acid into proteins is favored. annualreviews.orgnumberanalytics.com This principle is exploited in various research and biotechnological applications to produce selenomethionine-labeled proteins. ucsf.edu

A study in rats demonstrated the metabolic chiral inversion of this compound to L-selenomethionine. After intravenous administration of this compound, L-selenomethionine rapidly appeared in the plasma, with an estimated conversion fraction of 61.3 ± 14.5%. Conversely, this compound was not detected after administering L-selenomethionine, indicating that the conversion is a one-way process. nih.gov

Structural and Functional Consequences of Selenomethionine Substitution in Proteins

The replacement of methionine with selenomethionine can have limited, yet notable, effects on the structure and function of proteins. wikipedia.orgnumberanalytics.com Due to the similar chemical properties of sulfur and selenium, the substitution is often considered isostructural, meaning it does not significantly alter the protein's three-dimensional conformation. numberanalytics.comnih.gov However, subtle differences exist. Selenomethionine is slightly larger and more easily oxidized than methionine, which can, in some cases, affect protein stability and activity. numberanalytics.comcdnsciencepub.com

Despite these minor differences, many organisms, including bacteria, can tolerate a high degree of selenomethionine substitution without major disruptions to protein function. wikipedia.org This tolerance is crucial for the application of selenomethionine in structural biology. However, in some instances, the substitution has been reported to enhance the stability of certain proteins, such as T4 lysozyme. oup.com

Applications in Protein Structural Biology (e.g., X-ray Crystallography via SAD/MAD)

The ability to incorporate selenomethionine into proteins has revolutionized the field of protein structural biology, particularly in X-ray crystallography. numberanalytics.comnumberanalytics.comnumberanalytics.com The selenium atom in selenomethionine acts as a powerful anomalous scatterer of X-rays, which is instrumental in solving the "phase problem" – a major hurdle in determining a protein's three-dimensional structure from diffraction data. numberanalytics.comnih.gov

Two primary techniques that leverage this property are Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD). numberanalytics.comnumberanalytics.comwikipedia.org

SAD (Single-wavelength Anomalous Dispersion): This method involves collecting X-ray diffraction data at a single wavelength that is optimal for exciting the selenium atoms. numberanalytics.comwikipedia.org The anomalous scattering signal from the selenium atoms provides the necessary phase information to determine the protein's structure. wikipedia.org SAD is advantageous as it minimizes the crystal's exposure to X-ray radiation, thereby reducing potential damage. wikipedia.org

MAD (Multi-wavelength Anomalous Dispersion): In this technique, diffraction data are collected at multiple wavelengths around the selenium absorption edge. numberanalytics.com The differences in anomalous scattering at these different wavelengths are used to calculate the phases with high accuracy. numberanalytics.com

The use of selenomethionine-labeled proteins in SAD and MAD experiments has become a standard and often essential tool for determining the structures of novel proteins. numberanalytics.comnih.gov

Transamination-Decarboxylation Pathway and Related Metabolites

Beyond its incorporation into proteins, L-selenomethionine, derived from the initial this compound, can also be catabolized through various pathways, including the transamination-decarboxylation pathway. mdpi.comhmdb.ca This pathway is also a major route for methionine catabolism. hmdb.ca

The process begins with transamination , where the amino group of selenomethionine is transferred to an α-keto acid, a reaction catalyzed by aminotransferases. rnlkwc.ac.in This is followed by decarboxylation , the removal of a carboxyl group. researchgate.net

This metabolic route can lead to the formation of various intermediates. mdpi.com For instance, the metabolism of selenomethionine can generate alpha-ketobutyrate. mdpi.com In situations of methionine depletion, it is suggested that the transamination-decarboxylation pathway may become more active, potentially leading to an influx of alpha-ketobutyrate into the tricarboxylic acid (TCA) cycle. mdpi.com

Interplay with the Methionine Salvage Pathway

The metabolism of this compound also intersects with the methionine salvage pathway, also known as the Yang Cycle. researchgate.netnormalesup.org This pathway is crucial for regenerating methionine from S-adenosylmethionine (SAM), a molecule involved in numerous cellular processes, including methylation reactions. researchgate.netnormalesup.org

When L-selenomethionine (from this compound conversion) is used to synthesize Se-adenosylmethionine (Se-AM), the subsequent reactions can produce methylthioribose, which is then recycled back to methionine. normalesup.org It is plausible that a similar salvage mechanism exists for selenomethionine, allowing the cell to conserve the selenium-containing moiety. Studies in yeast have suggested that the toxicity of selenomethionine is mediated through the trans-sulfuration pathway, and not through compounds in the methionine salvage pathway. nih.gov However, the exact interplay and the efficiency of a "seleno-Yang Cycle" are still areas of active investigation.

Detoxification and Excretion Pathways of this compound-Derived Metabolites

The detoxification and excretion of excess selenium derived from this compound metabolism are critical processes to prevent toxicity. The body employs several mechanisms to manage and eliminate selenium compounds.

A primary detoxification route involves methylation. ndl.go.jpresearchgate.net After being metabolized, selenium can be converted into methylated forms, which are generally less toxic. ndl.go.jp The key intermediate in this process is hydrogen selenide (H₂Se), which is formed from the breakdown of selenoamino acids like selenocysteine (derived from selenomethionine). ndl.go.jpfrontiersin.org H₂Se is then enzymatically methylated to form metabolites such as:

Monomethylselenol (CH₃SeH) ndl.go.jp

Dimethylselenide ((CH₃)₂Se) capes.gov.br

Trimethylselenonium (B1202040) ion ((CH₃)₃Se⁺) researchgate.netcapes.gov.br

These methylated compounds are more water-soluble and can be more readily excreted from the body. researchgate.net Dimethylselenide is volatile and can be eliminated through exhalation, while the trimethylselenonium ion is a major urinary metabolite. researchgate.net

Another detoxification mechanism for selenomethionine involves a direct α,γ-elimination reaction. capes.gov.brnih.gov This pathway, analogous to the action of L-methionine γ-lyase in bacteria, can directly metabolize selenomethionine to produce methylselenol (CH₃SeH). ndl.go.jpcapes.gov.br

Ultimately, the primary routes for the elimination of selenium metabolites are through urine and feces, with minor contributions from breath and hair. researchgate.netmdpi.com The distribution between these excretion pathways can vary depending on the level and duration of selenium exposure. mdpi.com

Methylation of Selenide and Formation of Volatile Selenium Compounds

A key detoxification pathway for excess selenium involves the methylation of selenide (H₂Se), a central and highly reactive intermediate in selenium metabolism. plos.orguzh.ch This process converts selenide into less toxic, volatile, and excretable forms. preprints.org The methylation of selenide is a sequential process that leads to the formation of several methylated species.

The initial step is the methylation of hydrogen selenide to produce methylselenol (CH₃SeH). nih.govnih.gov This is followed by further methylation to form dimethylselenide ((CH₃)₂Se), a volatile compound that can be excreted through exhalation. plos.orgpreprints.org A final methylation step can produce the trimethylselenonium ion ((CH₃)₃Se⁺), a non-volatile metabolite that is primarily excreted in the urine. plos.orgpreprints.orgnih.gov

The methylation reactions are largely dependent on S-adenosylmethionine (SAM) as the methyl group donor. plos.org Studies have shown that the presence of SAM can increase the cytotoxicity of selenite, a precursor to selenide, suggesting that the formation of methylselenol is a critical step in selenium's biological activity. plos.org The formation of these methylated compounds, particularly the volatile dimethylselenide, represents a significant route for the elimination of excess selenium from the body. acs.orgnih.gov

Table 1: Volatile Selenium Compounds from this compound Metabolism

| Compound Name | Chemical Formula | Description |

|---|---|---|

| Dimethylselenide | (CH₃)₂Se | A volatile compound produced by the methylation of selenide, primarily excreted through respiration. plos.orgpreprints.org |

| Dimethyldiselenide | (CH₃)₂Se₂ | Another volatile selenium compound formed during selenium metabolism. acs.orgnih.gov |

| Trimethylselenonium ion | (CH₃)₃Se⁺ | A non-volatile methylated selenium compound excreted mainly in the urine. plos.orgpreprints.orgnih.gov |

Role of Specific Enzymes in Selenomethionine Detoxification (e.g., α,γ-elimination enzyme)

The detoxification of selenomethionine is facilitated by specific enzymes that catalyze its conversion to less harmful metabolites. One of the key enzymes involved is cystathionine γ-lyase (CGL), which is also known as the α,γ-elimination enzyme. nih.govnih.govpreprints.org

Traditionally, it was believed that selenomethionine was primarily metabolized via a trans-selenation pathway, analogous to the trans-sulfuration pathway of methionine, to form selenocysteine. researchgate.net Selenocysteine is then cleaved by selenocysteine β-lyase to produce selenide. tandfonline.com However, research has revealed a more direct route for selenomethionine detoxification involving CGL.

Cystathionine γ-lyase can directly catalyze the α,γ-elimination of selenomethionine to produce methylselenol (CH₃SeH), α-ketobutyrate, and ammonia. nih.govnih.gov This pathway provides a rapid mechanism for detoxifying selenomethionine. nih.gov Studies in mice have shown that even when the conversion of selenomethionine to selenocysteine is inhibited, the production of methylated selenium compounds persists, highlighting the significance of the α,γ-elimination reaction. nih.gov Inhibition of cystathionine γ-lyase, on the other hand, significantly suppresses the metabolism and detoxification of selenomethionine. nih.gov

This direct conversion of selenomethionine to methylselenol by CGL is a crucial step in both the detoxification and biotransformation of this important selenoamino acid. nih.gov

Table 2: Key Enzymes in this compound Detoxification

| Enzyme | EC Number | Role in Detoxification |

|---|---|---|

| Cystathionine γ-lyase | EC 4.4.1.1 | Catalyzes the direct α,γ-elimination of selenomethionine to produce methylselenol, α-ketobutyrate, and ammonia. nih.govnih.gov |

| Selenocysteine β-lyase | EC 4.4.1.16 | Cleaves selenocysteine (formed from the trans-selenation of selenomethionine) to produce hydrogen selenide. tandfonline.com |

| Thiopurine S-methyltransferase | EC 2.1.1.67 | Involved in the methylation of selenite and (methyl)selenocysteine into volatile compounds like dimethylselenide and dimethyldiselenide in bacteria. nih.gov |

D Selenomethionine in Cellular and Molecular Biology

Impact on Selenoprotein Synthesis and Expression

D-selenomethionine, an organic form of selenium, plays a significant role in the synthesis and expression of selenoproteins, which are crucial for various physiological processes, including antioxidant defense and redox signaling. mdpi.comnih.gov Its influence is observed through various mechanisms, from gene expression regulation to its indirect contribution to the selenocysteine (B57510) incorporation machinery.

Regulatory Mechanisms of Selenoprotein Gene Expression

The expression of selenoprotein genes is tightly regulated, and the availability of selenium is a critical factor. nih.gov this compound, after being metabolized to a usable form of selenium, influences the expression of these genes. Studies have shown that supplementation with this compound can significantly increase the mRNA levels of several selenoproteins. agriculturejournals.czagriculturejournals.cz For instance, in broilers, dietary supplementation with this compound led to a notable increase in the mRNA levels of cytoplasmic thioredoxin reductase (TrxR1) and selenoprotein P (SelP) in the liver and kidneys, and selenoprotein W (SelW) in breast muscle, when compared to supplementation with sodium selenite (B80905). agriculturejournals.czagriculturejournals.cz

The regulatory effect of selenium on selenoprotein expression can be hierarchical, with some selenoproteins being more sensitive to selenium status than others. This differential regulation ensures that critical antioxidant defenses are maintained even under conditions of limited selenium availability. The mechanism often involves the stabilization of selenoprotein mRNAs by a specific sequence in their 3'-untranslated region known as the Selenocysteine Insertion Sequence (SECIS) element. oregonstate.edu The binding of regulatory factors to the SECIS element is selenium-dependent and is crucial for the proper synthesis of selenoproteins. mdpi.com

Selenocysteine Incorporation Mechanism and this compound's Indirect Role

The hallmark of selenoproteins is the presence of the amino acid selenocysteine (Sec), which is encoded by a UGA codon, typically a stop codon. oregonstate.edu The incorporation of Sec into a growing polypeptide chain is a complex process that requires a unique tRNA, tRNA[Ser]Sec, and several dedicated protein factors. mdpi.com

This compound's role in this process is indirect. It is not directly incorporated as selenocysteine. Instead, this compound likely serves as a source of selenium for the de novo synthesis of selenocysteine. The proposed pathway involves the conversion of this compound to its L-isomer, L-selenomethionine, which then enters the transsulfuration pathway to generate selenide (B1212193) (H₂Se). nih.govnih.gov This selenide is the activated form of selenium used by selenophosphate synthetase 2 (SEPHS2) to produce selenophosphate, the selenium donor for the synthesis of selenocysteine on its tRNA. nih.gov

It's important to note that L-selenomethionine can also be non-specifically incorporated into proteins in place of methionine, creating a storage pool of selenium within the body. oregonstate.edunih.gov However, only selenocysteine-containing proteins are officially classified as selenoproteins. oregonstate.eduscielo.br

Effects on Specific Selenoproteins (e.g., Glutathione (B108866) Peroxidases, Thioredoxin Reductases, Selenoprotein P, Selenoprotein W)

This compound supplementation has been demonstrated to affect the expression and activity of several key selenoproteins.

Glutathione Peroxidases (GPx): This family of enzymes plays a central role in protecting cells from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides. mdpi.comconicet.gov.ar Studies have shown that dietary this compound can influence GPx activity. In developing rats whose mothers were fed a diet containing selenomethionine (B1662878), GPx activity was highest in all tissues studied. nih.gov In porcine mammary epithelial cells, supplementation with selenomethionine led to an initial increase in GPx activity, which then decreased at higher concentrations. frontiersin.orgfrontiersin.org This suggests that the effect of this compound on GPx is dose-dependent.

Thioredoxin Reductases (TrxR): These enzymes are crucial for maintaining the cellular redox state by reducing thioredoxin. mdpi.comfrontiersin.org Research in broilers has shown that this compound supplementation is more effective than L-selenomethionine in increasing the mRNA levels of TrxR1 in the liver and kidney. agriculturejournals.czagriculturejournals.cz However, the activity of TrxR1 was found to be lower in the this compound group compared to the L-selenomethionine and sodium selenite groups. agriculturejournals.czagriculturejournals.cz This discrepancy between mRNA levels and enzyme activity suggests complex post-transcriptional or post-translational regulatory mechanisms.

Selenoprotein P (SelP): SelP is unique as it contains multiple selenocysteine residues and functions as a selenium transport protein, delivering selenium to peripheral tissues. oregonstate.edu It also possesses antioxidant properties. oregonstate.edu In broilers, this compound supplementation significantly increased SelP mRNA levels in the liver and kidney compared to sodium selenite. agriculturejournals.czagriculturejournals.cz

Selenoprotein W (SelW): SelW is a small, glutathione-dependent antioxidant protein highly expressed in muscle and brain. oregonstate.edufrontiersin.org Dietary this compound has been shown to significantly increase the mRNA level of SelW in the breast muscle of broilers. agriculturejournals.czagriculturejournals.cz

Table 1: Impact of this compound on Specific Selenoproteins in Broilers Data extracted from a study comparing dietary supplementation of sodium selenite (SS), L-selenomethionine (L-Se-Met), and this compound (D-Se-Met) in broilers.

| Selenoprotein | Tissue | Observation with D-Se-Met Supplementation |

| TrxR1 | Liver, Kidney | Significantly increased mRNA levels compared to SS; more effective than L-Se-Met in increasing mRNA levels. agriculturejournals.czagriculturejournals.cz |

| SelP | Liver, Kidney | Significantly increased mRNA levels compared to SS; more effective than L-Se-Met in increasing mRNA levels. agriculturejournals.czagriculturejournals.cz |

| SelW | Breast Muscle | Significantly increased mRNA level compared to SS. agriculturejournals.czagriculturejournals.cz |

Mechanisms of Oxidative Stress Modulation by this compound

This compound contributes to the modulation of oxidative stress through both direct and indirect antioxidant activities, playing a vital role in maintaining cellular redox balance.

Direct Antioxidant Activity of this compound and its Metabolites

While the primary antioxidant function of selenium is mediated through selenoproteins, organic selenium compounds like selenomethionine and its metabolites can also act as direct antioxidants. researchgate.net The selenol group (RSeH) of selenocysteine and the selenium atom in selenomethionine are more easily oxidized than their sulfur counterparts in cysteine and methionine. researchgate.net This higher reactivity allows them to directly scavenge reactive oxygen species (ROS). semanticscholar.org

Metabolites of selenomethionine, such as selenols and selenates, can participate in redox reactions. researchgate.net For instance, selenomethionine has been reported to protect against single-stranded breaks in DNA caused by peroxynitrite. The direct antioxidant actions of these selenoamino acids are attributed to the nucleophilic properties of the ionized selenol, which is the predominant form at physiological pH. researchgate.net

Interaction with Reactive Oxygen Species (ROS) and Maintenance of Cellular Redox Balance

This compound's most significant contribution to managing oxidative stress is indirect, through its role as a precursor for the synthesis of antioxidant selenoproteins. researchgate.net These enzymes are critical for maintaining cellular redox homeostasis. nih.gov

The glutathione peroxidase (GPx) and thioredoxin reductase (TrxR) systems are two major antioxidant pathways that rely on selenoproteins. mdpi.comnih.gov GPx enzymes, with selenocysteine at their active site, catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione as a reducing agent. mdpi.comconicet.gov.ar The TrxR enzymes reduce thioredoxin, which in turn reduces a wide range of proteins, thereby participating in various redox-regulated cellular processes. mdpi.comnih.gov

By providing the necessary selenium for the synthesis of these potent antioxidant enzymes, this compound helps to neutralize excessive ROS, preventing oxidative damage to cellular components like DNA, proteins, and lipids. conicet.gov.arresearchgate.net This maintenance of redox balance is crucial for normal cellular function and for preventing the development of pathologies associated with oxidative stress. frontiersin.orgoup.com

Activation of Antioxidant Signaling Pathways (e.g., Nrf2/Keap1)

This compound (D-SeMet) has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.govfrontiersin.orgmdpi.com Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stressors or certain bioactive compounds like selenomethionine, this interaction is disrupted. nih.govmdpi.com

The release of Nrf2 from Keap1 allows it to translocate to the nucleus. frontiersin.orgmdpi.com Once in the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf) and binds to the antioxidant response elements (AREs) in the promoter regions of various antioxidant genes. frontiersin.org This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes and phase II detoxification enzymes. nih.govfrontiersin.org

Research has demonstrated that DL-Selenomethionine can promote the expression of heme oxygenase-1 (HO-1), which in turn activates the Nrf2 gene. nih.gov Studies in porcine intestinal epithelial cells (IPEC-J2) have shown that DL-SeMet can up-regulate the mRNA expression of Nrf2 and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.com This activation of the Nrf2/Keap1-ARE pathway plays a significant role in the cellular defense system against oxidative damage. nih.gov For instance, pre-treatment with selenomethionine has been shown to protect bovine mammary epithelial cells from inflammation and oxidative stress by activating Nrf2 signaling. frontiersin.org

The activation of this pathway by selenomethionine is a key mechanism by which it exerts its antioxidant effects, ultimately enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. nih.govfrontiersin.org

Modulation of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione Peroxidase, Thioredoxin Reductase)

This compound influences the activity of several key endogenous antioxidant enzymes, which are crucial for cellular defense against oxidative damage. nih.govagriculturejournals.czagriculturejournals.cz These enzymes include Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Thioredoxin Reductase (TrxR). nih.govnews-medical.net

Superoxide Dismutase (SOD): Selenomethionine supplementation has been shown to increase SOD activity in various tissues. agriculturejournals.czanimbiosci.org For example, in broilers, dietary supplementation with Se-Met significantly increased SOD activities in tissues like the breast muscle. agriculturejournals.czagriculturejournals.cz Similarly, in goats, serum SOD activity was higher in those supplemented with selenomethionine. animbiosci.org The increase in SOD activity helps in the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

Catalase (CAT): The effect of selenomethionine on catalase activity can vary. Some studies report an increase in CAT activity following selenomethionine treatment, particularly in counteracting oxidative stress. nih.gov For instance, in IPEC-J2 cells exposed to zearalenone-induced oxidative stress, DL-SeMet treatment significantly increased CAT activity. nih.gov However, other research has shown that long-term administration of selenomethionine can lead to a decrease in catalase activity in the brain and liver of mice, despite an increase in its mRNA expression. mdpi.com

Glutathione Peroxidase (GPx): Selenomethionine is a precursor for the synthesis of selenocysteine, a key component of GPx enzymes. kashanu.ac.ir Consequently, selenomethionine supplementation generally leads to increased GPx activity. agriculturejournals.czcambridge.orgcambridge.org Studies have shown that dietary Se-Met elevates GPx activity in serum and various organs in broilers. agriculturejournals.czcambridge.org In porcine mammary epithelial cells, supplementation with Se-Met also resulted in increased GPx activity. frontiersin.org This enzyme plays a vital role in reducing hydrogen peroxide and lipid hydroperoxides. news-medical.net

Thioredoxin Reductase (TrxR): Thioredoxin reductase is another important selenoenzyme involved in redox regulation. frontiersin.org Selenomethionine supplementation has been demonstrated to increase TrxR activity. nih.govmdpi.com In porcine mammary epithelial cells, TrxR activity showed an initial increase with rising Se-Met concentrations. frontiersin.org Similarly, DL-SeMet treatment increased TrxR activity in IPEC-J2 cells under oxidative stress. nih.gov L-Se-Met has been found to be more effective than D-Se-Met in increasing liver TrxR1 activity in broilers. agriculturejournals.cz

The modulation of these antioxidant enzyme activities by this compound underscores its role in maintaining cellular redox homeostasis and protecting cells from oxidative damage. nih.govwikipedia.org

Table 1: Effect of this compound on Endogenous Antioxidant Enzyme Activities

| Enzyme | Effect of this compound Supplementation | Cell/Animal Model | Reference |

| Superoxide Dismutase (SOD) | Increased activity | Broilers, Goats | agriculturejournals.czagriculturejournals.czanimbiosci.org |

| Catalase (CAT) | Increased activity (in response to stress) | Porcine Intestinal Epithelial Cells | nih.gov |

| Decreased activity (long-term administration) | Mice (brain and liver) | mdpi.com | |

| Glutathione Peroxidase (GPx) | Increased activity | Broilers, Porcine Mammary Epithelial Cells | agriculturejournals.czcambridge.orgfrontiersin.org |

| Thioredoxin Reductase (TrxR) | Increased activity | Porcine Intestinal Epithelial Cells, Porcine Mammary Epithelial Cells | nih.govfrontiersin.org |

This compound's Effects on Cell Proliferation and Apoptosis

Regulation of Cell Viability and Growth

This compound exhibits a dual role in regulating cell viability and growth, with its effects being largely dependent on the cell type and concentration. In some contexts, it promotes cell viability and growth. For instance, selenomethionine has been observed to accelerate cell viability and growth. mdpi.com In a study on alcohol-induced liver disease in a cell culture model, 10 μM of selenomethionine helped to reverse the reduction in cell viability caused by alcohol exposure. mdpi.com Similarly, in human promyelocytic leukemia HL-60 cells, selenium in the form of selenomethionine was found to be critical for promoting cell growth. nih.govcapes.gov.br

Conversely, in other scenarios, particularly in cancer cell lines, this compound has been shown to inhibit cell growth and reduce cell viability. tandfonline.comjcu.cz In human colon cancer cell lines, selenomethionine inhibited cell growth in a time-dependent and concentration-dependent manner. tandfonline.com For example, a concentration of 32 μM SeMet was effective in inhibiting the growth of HT-29, Caco-pcDNA, and Caco-60 colon cancer cells. tandfonline.com Similarly, in PC-3 human prostate cancer cells, selenomethionine decreased cell viability in a dose- and time-dependent manner. jcu.cz Studies on insect cells (Sf9 and Hi5) also demonstrated that higher concentrations of selenomethionine (80 mg/L or more) had detrimental effects on cell viability and growth. biorxiv.org

This suggests that the impact of this compound on cell proliferation is context-specific, potentially promoting the health of normal cells while inhibiting the proliferation of cancerous or rapidly dividing cells.

Induction of Apoptosis Pathways and Related Molecular Events

This compound can induce apoptosis, or programmed cell death, in various cancer cell types through multiple molecular pathways. nih.govmdpi.com One of the key mechanisms involves the generation of reactive oxygen species (ROS), particularly superoxide, which can trigger apoptotic signaling. nih.govaacrjournals.org The metabolism of selenomethionine can lead to the production of superoxide, which is believed to be a key mediator in inducing apoptosis in cancer cells. aacrjournals.org

The p53 tumor suppressor protein plays a crucial role in selenomethionine-induced apoptosis. nih.gov Studies in human prostate cancer cells have shown that apoptosis induced by selenomethionine is p53-dependent. nih.govaacrjournals.org This process is associated with the translocation of p53 to the mitochondria, leading to the release of cytochrome c and the activation of mitochondrial-dependent apoptotic pathways. nih.govaacrjournals.org

Furthermore, selenomethionine has been shown to modulate the expression of key apoptosis-related proteins. In human prostate cancer cells, treatment with selenomethionine and methioninase led to an increase in the protein levels of p53, P-p53 Ser15, p21Waf1, and Bax. nih.gov In another study on human colorectal cancer cells, selenomethionine up-regulated the pro-apoptotic Bax protein level. bibliotekanauki.pl In the context of viral infections, selenomethionine has been found to inhibit apoptosis induced by Human adenovirus 7 (HAdV-7) by reducing ROS generation and subsequent DNA damage. mdpi.com

While some studies suggest that selenomethionine can induce apoptosis without the production of ROS, instead causing more direct mitochondrial damage, the prevailing evidence points to a significant role for ROS and p53 in its pro-apoptotic effects in cancer cells. cambridge.org

Influence on Cell Cycle Progression

This compound has been demonstrated to influence cell cycle progression, often leading to cell cycle arrest, particularly in cancer cells. nih.govcapes.gov.brnih.gov This effect is a key component of its anti-proliferative activity.

In human prostate cancer cells (LNCaP), treatment with selenomethionine resulted in the down-regulation of numerous genes associated with the G2/M phase of the cell cycle. nih.gov Flow cytometry analysis confirmed that selenomethionine induced a G2/M arrest in these cells at low concentrations. nih.gov

Conversely, in a different context, selenium deficiency has been shown to cause a decrease in the percentage of cells in the G1 phase and an increase in G2 and sub-G1 phase cells in HL-60 human promyelocytic leukemia cells. nih.govcapes.gov.br Supplementation with selenomethionine promoted cell cycle progression in these cells, particularly the G2/M transition, and reduced apoptosis in G1 cells. nih.govcapes.gov.br This was associated with the up-regulation of several cell cycle-related genes, including c-Myc, cyclin C, proliferating cell nuclear antigen (PCNA), cyclin-dependent kinase 1 (cdk1), cdk2, cdk4, cyclin B, and cyclin D2. nih.govcapes.gov.brnih.gov

Therefore, the influence of this compound on cell cycle progression appears to be cell-type specific and dependent on the cellular context. In cancer cells, it can induce cell cycle arrest, thereby inhibiting proliferation, while in other cell types under specific conditions, it may be necessary for normal cell cycle progression.

This compound's Impact on Other Cellular Signaling Pathways

Beyond its well-documented role in antioxidant defense and apoptosis, this compound influences other crucial cellular signaling pathways.

In the context of cancer, selenomethionine has been shown to modulate the Wnt/β-catenin pathway, which is frequently activated in colorectal cancer. bibliotekanauki.pl In HT-29 human colorectal cancer cells, selenomethionine treatment led to a significant decrease in both the protein and mRNA levels of β-catenin. bibliotekanauki.pl This was accompanied by a down-regulation of the proto-oncogene c-Myc, a downstream target of the Wnt/β-catenin pathway. bibliotekanauki.pl The study also observed an increase in the phosphorylation of β-catenin at serine 33 and 37, which typically marks it for degradation, although this appeared to occur independently of GSK-3β catalytic activity. bibliotekanauki.pl

Furthermore, selenomethionine can impact the JAK-STAT signaling pathway. In a study investigating the effects of selenomethionine on adenovirus-induced apoptosis, it was found that selenomethionine inhibited apoptosis by modulating the expression of Jak1/2 and STAT3. mdpi.com This regulation of the JAK-STAT3 pathway was mediated by a reduction in reactive oxygen species (ROS). mdpi.com

Additionally, studies on prostate cancer cells have indicated that selenomethionine affects the expression levels of numerous androgen-responsive genes. nih.gov In LNCaP cells, many of these changes were the inverse of those seen after androgen stimulation, suggesting an influence on androgen signaling pathways. nih.gov

Research has also pointed to the involvement of mitogen-activated protein kinase (MAPK) signaling pathways in the cellular response to selenomethionine, although some studies suggest that its protective effects against certain toxins can be independent of MAPK pathway regulation. mdpi.commdpi.com For instance, methylselenol, a metabolite of selenomethionine, has been shown to inhibit the extracellular signal-regulated kinase (ERK1/2) pathway in fibrosarcoma cells. mdpi.com

These findings highlight the broad impact of this compound on various signaling networks within the cell, contributing to its diverse biological activities.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., JNK pathway)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a variety of extracellular stimuli, including stress, growth factors, and inflammatory cytokines. nih.govmdpi.com These pathways, which include the well-characterized c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK subfamilies, regulate a wide array of physiological processes such as cell proliferation, differentiation, apoptosis, and inflammation. nih.govmdpi.com

The JNK pathway, in particular, is strongly associated with cellular stress responses. mdpi.com Research has shown that selenium compounds can influence MAPK signaling. For instance, selenium has been observed to significantly decrease the phosphorylation of JNK and p38 in platelets stimulated by oxidized low-density lipoprotein (OxLDL), suggesting a role in mitigating inflammatory responses. nih.gov This inhibitory effect on JNK phosphorylation points to a potential mechanism by which selenium exerts its anti-inflammatory effects. nih.gov

However, the specific effects of selenomethionine on MAPK pathways can be context-dependent. In a study using porcine intestinal epithelial cells (IPEC-J2), while the mycotoxin deoxynivalenol (B1670258) (DON) was found to activate the JNK MAPK pathway, treatment with selenomethionine did not significantly alter the protein expression of JNK or its phosphorylated form. nih.gov This suggests that in this particular model, the protective effects of selenomethionine against DON-induced oxidative injury are independent of MAPK pathway regulation. nih.gov

The dual nature of the JNK pathway, capable of exerting both protective and pathological effects in cardiomyocytes, highlights the complexity of its regulation. mdpi.com Various factors, including growth factors and angiotensin II, can activate the MAPK-ERK1/2 and JNK1/2 pathways in the context of heart failure. mdpi.com

Interactive Table: Impact of Selenium on MAPK Signaling Components

| Stimulus | Cell/Tissue Type | Selenium Compound | Observed Effect on JNK Phosphorylation | Reference |

| Oxidized LDL (OxLDL) | Human Platelets | Selenium | Significant Decrease | nih.gov |

| Thrombin | Human Platelets | Selenium | Significant Decrease | nih.gov |

| Deoxynivalenol (DON) | Porcine Intestinal Epithelial Cells (IPEC-J2) | Selenomethionine | No Significant Effect | nih.gov |

Interplay with Central Carbon and Amino Acid Metabolism (e.g., Choline (B1196258) Metabolism, Purine (B94841) Salvage Pathway)

This compound is intricately linked with central carbon and amino acid metabolism. As an analog of methionine, it can enter metabolic pathways that are fundamental to cellular function. One-carbon metabolism, a network of interconnected pathways, is central to the synthesis of nucleotides, amino acids, and the universal methyl donor, S-adenosylmethionine (SAM). researchgate.net This metabolic network relies on cofactors like folate and vitamin B12 to transfer one-carbon units. creative-proteomics.com

Studies have shown that selenomethionine supplementation can significantly impact cellular metabolism, particularly under conditions of methionine restriction. In HepG2 cells, selenomethionine was found to disturb the tricarboxylic acid (TCA) cycle and choline metabolism, especially when methionine levels were low. nih.gov The decrease in choline levels is noteworthy as choline is involved in one-carbon metabolism. nih.gov

Furthermore, the metabolism of selenomethionine can generate intermediates that participate in central carbon and amino acid metabolism. nih.gov The metabolism of amino acids is crucial for the de novo synthesis and salvage pathways of nucleotides, which are the building blocks of DNA and RNA. nih.gov Amino acids provide the necessary carbon and nitrogen atoms for the synthesis of purine and pyrimidine (B1678525) nucleotides. nih.govjaypeedigital.com Specifically, one-carbon units derived from the folate cycle are essential for purine synthesis. creative-proteomics.com Selenomethionine supplementation has been shown to decrease levels of certain nucleoside diphosphate (B83284) sugars, indicating an influence on nucleotide metabolism. nih.gov

The interplay is also evident in the purine salvage pathway. Hypoxanthine, a key intermediate in this pathway, was one of the metabolites affected by selenomethionine supplementation in HepG2 cells, even with adequate methionine supply. nih.gov This suggests a direct or indirect influence of selenomethionine on nucleotide salvage operations.

Interactive Table: Metabolic Effects of Selenomethionine in HepG2 Cells

| Metabolic Pathway/Component | Effect of Selenomethionine (under Methionine Shortage) | Reference |

| Tricarboxylic Acid (TCA) Cycle | Disturbed | nih.gov |

| Choline Metabolism | Disturbed, Choline Decrease | nih.gov |

| Amino Acid Production | Increased for most amino acids | nih.gov |

| Creatine Levels | Decreased | nih.gov |

| Aspartate Levels | Decreased | nih.gov |

| Nucleoside Diphosphate Sugar Levels | Decreased | nih.gov |

| Hypoxanthine Levels | Altered | nih.gov |

Influence on DNA and RNA Biosynthesis and Gene Expression Regulation

The selenium status of an organism is known to regulate the expression of a multitude of genes, including both selenoproteins and non-selenoproteins. mdpi.comnih.govresearchgate.net This regulation occurs at the transcriptional level and can have profound effects on cellular processes. mdpi.comnih.govresearchgate.net

Selenium's influence on DNA and RNA biosynthesis is partly mediated through its role in one-carbon metabolism, which provides the necessary building blocks for nucleotides. researchgate.netnih.gov The synthesis of purine and pyrimidine nucleotides, essential for DNA and RNA formation, relies on precursors derived from amino acid metabolism. nih.gov

Studies in maize seedlings have demonstrated that selenium concentration can have a significant impact on gene expression related to DNA replication. frontiersin.org Low concentrations of selenium were found to stimulate the expression of genes involved in "DNA replication," while high concentrations had an inhibitory effect. frontiersin.org This indicates that the effect of selenium on nucleic acid biosynthesis is dose-dependent.

Selenium also plays a role in regulating the expression of genes involved in various metabolic and signaling pathways. In Arabidopsis, selenium fertilization led to the differential expression of 1274 genes, with many being partitioned into classes related to biosynthesis pathways. ashs.org This highlights the broad regulatory role of selenium in plant gene expression.

The mechanism of gene expression regulation by selenium is complex and can involve the modulation of transcription factors and signaling pathways. mdpi.comnih.govresearchgate.net The selenium-containing amino acid, selenocysteine, is incorporated into selenoproteins through a unique mechanism that involves the recoding of a UGA stop codon, a process that is itself subject to regulation by selenium availability. mdpi.comnih.govresearchgate.net This intricate regulatory network ensures that cellular responses to selenium are tightly controlled.

Interactive Table: Gene Expression Changes in Response to Selenium

| Organism | Selenium Concentration | Pathway/Gene Category | Direction of Regulation | Reference |

| Maize Seedlings | Low | DNA replication-related genes | Upregulated | frontiersin.org |

| Maize Seedlings | High | Auxin signal transduction genes | Downregulated | frontiersin.org |

| Maize Seedlings | High | Lignin biosynthesis-related genes | Downregulated | frontiersin.org |

| Arabidopsis | High | Phytoene synthase gene (Carotenoid biosynthesis) | Downregulated | ashs.org |

| Arabidopsis | High | Genes in glucosinolate biosynthesis | Downregulated | ashs.org |

Advanced Research Methodologies and Models in D Selenomethionine Studies

In Vitro Experimental Systems

In vitro models provide a controlled environment to study the specific cellular and molecular interactions of D-selenomethionine. These systems are instrumental in dissecting complex biological processes without the confounding variables present in whole organisms.

Utilization of Diverse Cell Lines

A variety of cell lines are employed to investigate the effects of selenomethionine (B1662878) across different tissues and physiological contexts. Human hepatoma (HepG2) cells are a key model for studying liver metabolism. mdpi.com Studies with HepG2 cells have explored selenium uptake, selenoprotein gene expression, and the metabolic response to selenomethionine supplementation, particularly in relation to methionine availability. mdpi.com

Porcine intestinal epithelial cells (IPEC-J2) serve as a valuable non-transformed model for the intestinal epithelium. frontiersin.orghuveta.hu Research on IPEC-J2 cells has provided insights into the protective effects of selenium compounds against oxidative stress. researchgate.net

In the context of cancer research, various cell lines are utilized. These include breast cancer (MCF-7), prostate cancer (DU-145), and colon cancer cells (UAC-375), which help in understanding the potential anti-cancer mechanisms of selenium compounds.

Porcine mammary epithelial cells (PMECs) are used to study the influence of selenomethionine on mammary gland health and function. nih.govnih.gov Studies have compared the effects of different organic selenium sources, including selenomethionine and selenium yeast, on cell viability, the expression of selenoproteins, and the cellular antioxidant status. nih.govmdpi.com These studies have indicated that both forms can enhance cell viability and up-regulate the expression of key selenoproteins like deiodinases (DIOs), glutathione (B108866) peroxidases (GPXs), and thioredoxin reductases (TrxRs). nih.gov

Yeast, specifically Saccharomyces cerevisiae, is another important model system. It is not only used to produce selenium-enriched yeast, a common form of organic selenium supplement, but also to study the fundamental cellular processes affected by selenium, such as lifespan extension. elifesciences.orgresearchgate.net

Advanced In Vitro Models for Intestinal Transport Studies

To investigate the intestinal absorption and transport of this compound, advanced in vitro models that mimic the human intestinal barrier are employed. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted and utilized model for this purpose. medtechbcn.com When cultured under specific conditions, Caco-2 cells differentiate to form a monolayer of polarized epithelial cells with tight junctions, closely resembling the enterocytes of the small intestine. medtechbcn.com

This model is instrumental in determining the permeability and transport mechanisms of various compounds, including different forms of selenium. medtechbcn.comcambridge.org Studies using Caco-2 cells have shown that the transport of selenium is species-dependent, with organic forms like selenomethionine being more efficiently absorbed than inorganic forms. cambridge.orgresearchgate.net Research has identified that the transport of selenomethionine across the Caco-2 monolayer involves active transport mechanisms. cambridge.org Furthermore, these models allow for the investigation of competitive inhibition, for instance, how the presence of sulfur-containing amino acids like methionine can affect the transport of their selenium analogues. cambridge.org

Table 1: Research Findings from In Vitro Studies on this compound

| Cell Line/Model | Research Focus | Key Findings |

| HepG2 | Metabolism, Selenium Uptake | Selenomethionine supplementation affects amino acid levels, creatine, and nucleoside diphosphate (B83284) sugars. mdpi.com |

| IPEC-J2 | Intestinal Health | Selenium nanoparticles have shown protective effects against diquat-induced oxidative damage. researchgate.net |

| Porcine Mammary Epithelial Cells (PMECs) | Mammary Gland Function | Selenomethionine and selenium yeast promote cell viability and up-regulate the expression of selenoproteins (DIOs, GPXs, TrxRs). nih.gov |

| Caco-2 | Intestinal Transport | The transport efficiency of selenomethionine is greater than that of inorganic selenium species. cambridge.orgresearchgate.net The transport involves active mechanisms and can be influenced by sulfur-containing amino acids. cambridge.org |

| Yeast (S. cerevisiae) | Cellular Lifespan | Selenium supplementation has been shown to extend the chronological lifespan of yeast. elifesciences.org |

In Vivo Animal Models for Systemic and Organ-Specific Investigations

In vivo animal models are indispensable for understanding the systemic effects, metabolic fate, and organ-specific impacts of this compound. These models allow for the study of complex physiological interactions that cannot be fully replicated in vitro.

Rodent Models (Mice, Rats) for Metabolic Fate and Biological Effects

Rodent models, particularly mice and rats, are extensively used to study the metabolic fate and biological effects of this compound. mdpi.com These models are valuable for investigating a wide range of physiological and pathological processes.

Studies in mice have demonstrated that selenomethionine supplementation can confer health benefits, such as protection against diet-induced obesity. elifesciences.org In D-galactose-treated mice, a model for aging, selenomethionine has been shown to ameliorate cognitive impairment, reduce oxidative stress in the hippocampus, and attenuate dysbiosis. mdpi.com Research in rats has also highlighted the protective effects of selenomethionine against cognitive impairment. mdpi.com Furthermore, rodent studies are crucial for investigating how selenium intake affects global DNA methylation. nih.gov

Poultry Models (Broilers, Laying Hens) for Comparative Bioactivity and Gene Expression Studies

Poultry models, including broilers and laying hens, are important for comparative bioactivity studies of different selenium sources and for investigating the effects on gene expression. frontiersin.orgmdpi.com These studies have significant implications for animal nutrition and the production of selenium-enriched food products.

In broilers, research has compared the bioavailability of various selenium sources, including selenomethionine, selenium yeast, and inorganic selenite (B80905). frontiersin.org These studies often use parameters like tissue selenium concentration and the activity of selenoenzymes such as glutathione peroxidase (GPX) to assess bioavailability. frontiersin.org Organic selenium sources like selenomethionine are generally found to be more effective than inorganic forms in increasing tissue selenium levels. frontiersin.orgmdpi.com

In laying hens, studies have focused on the effects of selenium supplementation on egg quality, selenium deposition in eggs, and the expression of genes related to eggshell formation. mdpi.comnih.govresearchgate.net Organic selenium has been shown to be more efficient in increasing the selenium content of eggs. mdpi.com

Other Animal Models (e.g., Piglets, Fishes)

Other animal models are also utilized to investigate the effects of this compound. Piglets are a valuable model for studying growth performance, selenium deposition in tissues, and antioxidant status. researchgate.netjafs.com.pl The pig is considered a good model for human nutrition and physiology. Studies have shown that organic selenium sources can lead to higher selenium levels in the serum and tissues of weaned piglets compared to inorganic sources. researchgate.net In finishing pigs, selenomethionine supplementation has been linked to improved loin quality and antioxidant status. researchgate.net

Fish models are used to study the bioaccumulation and metabolism of selenium in aquatic environments. Fishmeal and fish oil, which can be natural sources of selenomethionine, are important components in the diets of some farmed animals. iffo.com

Table 2: Research Findings from In Vivo Studies on this compound

| Animal Model | Research Focus | Key Findings |

| Rodents (Mice, Rats) | Metabolic Fate, Biological Effects | Selenomethionine supplementation protects against diet-induced obesity in mice. elifesciences.org It ameliorates cognitive impairment and hippocampal oxidative stress in D-galactose-treated mice. mdpi.com |

| Poultry (Broilers, Laying Hens) | Bioavailability, Gene Expression | Organic selenium sources like selenomethionine show higher bioavailability than inorganic forms in broilers. frontiersin.org Selenium supplementation in laying hens can improve egg quality and selenium content. mdpi.com |

| Piglets | Growth, Se Deposition, Antioxidant Status | Organic selenium supplementation leads to higher selenium concentrations in the tissues of weaned piglets. researchgate.netjafs.com.pl |

Isotope Tracing and Labeling Studies

Isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. bitesizebio.com By replacing an atom in a molecule of interest with one of its isotopes, researchers can follow the molecule's journey through various metabolic pathways. bitesizebio.com This methodology offers a dynamic view of metabolic processes, which is a significant advantage over static measurements provided by traditional metabolomics. bitesizebio.comembopress.org In the context of this compound research, both stable and radioactive isotopes of selenium have been instrumental in elucidating its absorption, distribution, and metabolic conversion.

The radioactive isotope Selenium-75 (75Se) has been particularly valuable in these studies. world-nuclear.orgnih.gov Due to its chemical similarity to sulfur, selenium, when incorporated into a methionine molecule to form 75Se-selenomethionine, behaves as an analog to the amino acid and can be incorporated into proteins. rsna.org This allows researchers to trace the uptake and synthesis of digestive enzymes in the pancreas, for example. world-nuclear.orgrsna.org The physical properties of 75Se, including its 120-day half-life and its emission of gamma rays, make it well-suited for scanning and imaging techniques. world-nuclear.orgrsna.org

Studies using 75Se-selenomethionine have provided detailed insights into its metabolism in humans. For instance, research on female subjects who ingested an oral dose of [75Se]selenomethionine revealed high absorption rates, with a mean of 96.3%. cambridge.org These studies also tracked the whole-body retention of 75Se, which, after an initial more rapid decrease, showed a long biological half-life ranging from 207 to 290 days. cambridge.org The distribution of 75Se was monitored in various blood components, showing a peak in plasma concentration 3-4 hours after ingestion and a gradual increase in erythrocytes, reaching a maximum at 8-12 weeks. cambridge.org

Stable isotopes, such as 74Se, have also been employed to investigate the effects of selenium supplementation on its metabolism. nih.govresearchgate.netcambridge.org In one study, individuals from a low-selenium intake region were given a dose of stable 74Se as selenate (B1209512), and its retention was monitored. nih.govresearchgate.netcambridge.org Following a period of supplementation with selenomethionine, a second dose of 74Se was administered. nih.govresearchgate.netcambridge.org The results indicated that supplementation significantly altered the retention of 74Se in the plasma, with those receiving a placebo retaining the most and those on higher supplementation retaining the least. nih.govresearchgate.netcambridge.org This suggests an adaptation to low selenium intake and that supplemental selenium may not be used to replete critical selenium pools. nih.govresearchgate.net

The use of double-spike isotopic tracer methodology, for instance co-exposing a plant to both 77Se(IV) and 82Se(VI), allows for the simultaneous comparison of the metabolism of two different selenium species in a single experiment. This approach has revealed marked differences in the speciation and tissue allocation of selenium depending on its initial form, with selenite being converted to organic forms and remaining in the roots, while selenate is more mobile and less assimilated into organic forms.

Table 1: Key Findings from Isotope Tracing Studies of Selenomethionine

| Isotope Used | Study Focus | Key Findings |

|---|---|---|

| 75Se | Metabolism in women | Mean absorption of 96.3%; whole-body retention half-life of 207-290 days. cambridge.org |

| 74Se | Effect of supplementation | Supplementation with selenomethionine altered plasma retention of 74Se. nih.govresearchgate.netcambridge.org |

Comparative Research on D Selenomethionine S Biological Actions

Comparative Bioavailability and Bioactivity with Other Selenium Forms

The bioavailability and subsequent bioactivity of selenium are highly dependent on its chemical form. The body absorbs and utilizes organic and inorganic selenium compounds through different mechanisms, leading to variations in tissue accumulation and physiological effects.

D-selenomethionine and L-selenomethionine are stereoisomers, meaning they are mirror images of each other. This structural difference is critical in biological systems, where enzymes are stereoselective and typically favor one isomer over the other. The naturally occurring and most readily usable form is L-selenomethionine.

Research in broilers indicates that L-selenomethionine is more effective than this compound at increasing the activity of certain antioxidant enzymes, such as liver thioredoxin reductase (TrxR1). agriculturejournals.czagriculturejournals.cz However, when examining the expression of genes that code for selenoproteins, this compound was found to be more effective than its L-isomer in increasing the mRNA levels of TrxR1 and selenoprotein P (SelP) in the liver and kidney. agriculturejournals.czagriculturejournals.cz This suggests a complex regulatory difference between the two isomers at the genetic and protein activity levels. agriculturejournals.cz The bioavailability of this compound is contingent on its conversion to the L-form within the body. agriculturejournals.cz

Inorganic selenium, such as sodium selenite (B80905) and selenate (B1209512), is absorbed and metabolized differently than organic forms like this compound. cabidigitallibrary.org While inorganic selenium can be directly used for the synthesis of functional selenoproteins, selenomethionine (B1662878) can be non-specifically incorporated into body proteins in place of methionine, creating a storage pool of selenium. cabidigitallibrary.orgcabidigitallibrary.org

Studies in broilers have shown that both D- and L-selenomethionine supplementation significantly increased selenium concentrations in serum and various tissues compared to sodium selenite. cambridge.org However, sodium selenite was more effective than this compound at inducing the activity of glutathione (B108866) peroxidase (GSH-Px) and TrxR1. agriculturejournals.czagriculturejournals.czcambridge.org This suggests that while this compound leads to higher tissue selenium levels, inorganic selenite may be more readily available for the synthesis of certain active selenoenzymes. agriculturejournals.czcambridge.org The absorption rates for selenite and selenate are reported to be between 62-84% and 92-94% respectively, while organic forms like selenomethionine are absorbed at a rate of 75-95%. publisso.de

A meta-analysis has suggested that selenium-enriched foods are more effective at increasing glutathione peroxidase (GPx) activity than purified selenomethionine. nih.gov In rats, after weaning, the highest level of liver GPx activity was observed in the group supplemented with selenite compared to those supplemented with selenomethionine or selenocystine. nih.gov

Selenium-enriched yeast primarily contains L-selenomethionine, which constitutes 54-74% of the total selenium. cambridge.org It is considered a highly bioavailable source of organic selenium. researchgate.nettherascience.com The bioavailability of selenium from yeast is generally considered superior to that of inorganic forms. cambridge.orgresearchgate.net

Comparative studies often use selenium-enriched yeast as a proxy for L-selenomethionine. Research comparing selenium-enriched yeast with inorganic selenite in rats showed that the yeast form had a relative bioavailability of 144% based on total selenium content. researchgate.net Gene expression profiling in mice revealed that the molecular effects of selenium-enriched yeast were more similar to those of sodium selenite than to pure selenomethionine, despite selenomethionine being the major component of the yeast. nih.gov This indicates that other compounds within the yeast matrix may influence its biological activity. nih.gov

This compound vs. Inorganic Selenium Compounds (Selenite, Selenate)

Chiral Inversion Studies of this compound in Biological Systems

The utility of this compound in biological systems is largely dependent on its conversion to the L-enantiomer. This process is known as chiral inversion. Studies in rats using stable isotope tracing have demonstrated that this conversion occurs in the body. researchgate.netnih.gov

Following intravenous administration of this compound, L-selenomethionine appears rapidly in the plasma. nih.gov The estimated fraction of conversion from the D-form to the L-form was found to be approximately 61.3%. nih.gov This conversion is critical because biological systems, particularly protein synthesis machinery, are specific to L-amino acids. The enzyme D-amino acid oxidase (DAAO) is responsible for oxidizing D-amino acids, which is a key step in the metabolic pathway that can lead to the formation of the corresponding L-isomer. wikipedia.orgoup.com This enzymatic process allows the organism to utilize the D-form of the amino acid. agriculturejournals.cz Conversely, when L-selenomethionine is administered, the D-form is not detected in the plasma, indicating that the inversion is a one-way process from D to L. nih.gov

Differential Biological Responses to D- and L-Selenomethionine Isomers

The stereoisomers of selenomethionine elicit different biological responses due to the stereospecificity of enzymes and metabolic pathways. These differences are evident in their effects on the expression and activity of selenoproteins, which are crucial for antioxidant defense and other physiological functions.

Research has highlighted the distinct impacts of D- and L-selenomethionine on selenoprotein regulation. In a study on broilers, supplementation with both D- and L-selenomethionine increased the mRNA levels of selenoproteins TrxR1 and SelP compared to inorganic selenium. agriculturejournals.czagriculturejournals.cz Notably, this compound was found to be more potent than L-selenomethionine in upregulating the mRNA expression of these two selenoproteins in the liver and kidney. agriculturejournals.czagriculturejournals.cz

However, when looking at the activity of the resulting enzymes, the opposite was observed. L-selenomethionine supplementation led to higher liver TrxR1 activity compared to the this compound group. agriculturejournals.czagriculturejournals.cz Similarly, L-selenomethionine was more effective than this compound in inducing serum glutathione peroxidase (GSH-Px) activity. cambridge.org These findings suggest a disconnect between the level of gene expression (mRNA) and the final protein activity, indicating complex post-transcriptional or metabolic regulatory mechanisms that differ between the two isomers. agriculturejournals.cz

The table below summarizes the comparative effects of this compound and L-selenomethionine on specific selenoprotein parameters based on research in broilers. agriculturejournals.czagriculturejournals.cz

Table 1: Comparative Effects of D- and L-Selenomethionine on Selenoprotein Parameters in Broilers

| Parameter | Tissue | Effect of D-SeMet vs. L-SeMet |

|---|---|---|

| TrxR1 mRNA Expression | Liver & Kidney | D-SeMet > L-SeMet |